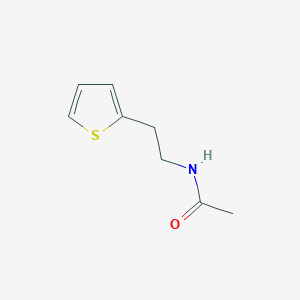

N-(2-Thiophen-2-yl-ethyl)-acetamide

Description

N-(2-Thiophen-2-yl-ethyl)-acetamide is an acetamide derivative featuring a thiophene ring linked to the nitrogen atom via an ethyl group. Its molecular formula is C₈H₁₁NOS, with a molecular weight of 169.24 g/mol.

Properties

IUPAC Name |

N-(2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-7(10)9-5-4-8-3-2-6-11-8/h2-3,6H,4-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGXIOBHDYQZPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Thiophen-2-yl-ethyl)-acetamide typically involves the reaction of 2-thiophen-2-yl-ethylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The general reaction scheme is as follows:

2-thiophen-2-yl-ethylamine+acetic anhydride→N-(2-Thiophen-2-yl-ethyl)-acetamide+acetic acid

Industrial Production Methods

Industrial production methods for N-(2-Thiophen-2-yl-ethyl)-acetamide may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Thiophen-2-yl-ethyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acetamide group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2-Thiophen-2-yl-ethyl)-acetamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.

Agriculture: The compound can be used as a precursor for the synthesis of fungicides and pesticides.

Mechanism of Action

The mechanism of action of N-(2-Thiophen-2-yl-ethyl)-acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Analogues with Thiophene Moieties

Thiophene-containing acetamides are notable for their versatility in drug design due to the aromatic heterocycle’s electronic properties. Key comparisons include:

N-(Thiophen-2-ylmethyl)acetamide

- Structure : Thiophene linked via a methyl group to the acetamide nitrogen.

- Molecular Weight: 169.23 g/mol (C₈H₉NOS).

N-(3-Acetyl-2-thienyl)-2-bromoacetamide

- Structure : Features a 3-acetyl-substituted thiophene and bromoacetamide group.

- Molecular Weight: 290.15 g/mol (C₈H₈BrNO₂S).

- Key Differences : The acetyl group introduces electron-withdrawing effects, which may enhance reactivity in synthetic intermediates .

2-[(2-Chloroacetyl)-ethylamino]-N-(thiophen-2-ylmethyl)acetamide

- Structure: Contains a chloroacetyl group and ethylamino spacer.

- Molecular Weight : 274.77 g/mol (C₁₁H₁₅ClN₂O₂S).

Phenyl/Substituted Phenyl Acetamides

Phenyl-based analogs highlight the role of aromatic substituents in pharmacological activity:

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Key Differences: The pyridazinone core and bromophenyl group enable selective receptor targeting, unlike the thiophene-based target compound .

N-(3-Chloro-4-hydroxylphenyl)acetamide

Heterocyclic-Linked Acetamides

Complex heterocycles demonstrate diverse pharmacological profiles:

2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide

- Activity : Antimicrobial (gram-positive bacteria) and antifungal.

- Key Differences : The benzo[d]thiazole-sulfonyl group enhances microbial target engagement, a feature absent in the thiophene-based compound .

2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide

- Activity : Cytotoxic against MCF-7 breast cancer cells.

Pharmacological Potential and Limitations

While direct data for N-(2-Thiophen-2-yl-ethyl)-acetamide are lacking, inferences from analogs suggest:

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.